![molecular formula C20H25N3O2 B5520508 N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

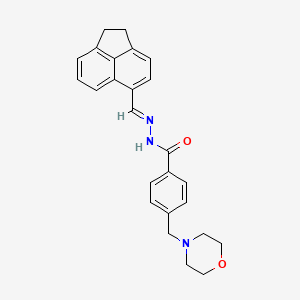

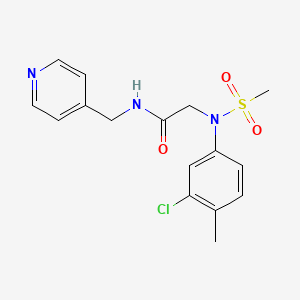

The synthesis of compounds similar to "N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide" involves multi-component reactions, often utilizing aromatic aldehydes, hydroxylamine hydrochloride, and ketones or esters as starting materials under various catalysts and conditions (Laroum et al., 2019). These syntheses are tailored to introduce specific functional groups and achieve desired molecular architectures, highlighting the complexity and precision required in chemical synthesis.

Molecular Structure Analysis

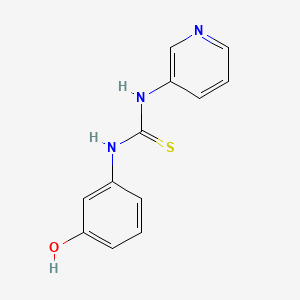

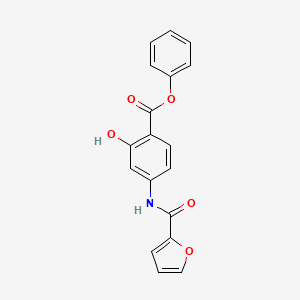

The molecular structure of compounds with isoxazole and indole units, similar to the subject compound, is characterized by the presence of heterocyclic rings that significantly influence their chemical behavior and interactions. These structural features are crucial for the compound's reactivity and potential biological activity, as they can interact with various biological targets due to their distinct electronic and spatial configurations.

Chemical Reactions and Properties

Chemical reactions involving compounds with isoxazole and indole moieties can vary widely, depending on the functional groups present and the reaction conditions employed. These reactions include, but are not limited to, cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of methyl and acetamide groups further influences the compound's reactivity, making it amenable to specific chemical transformations that can be utilized in synthetic chemistry and material science (Gaber et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Studies on similar compounds have focused on the synthesis and structural analysis of acetamide derivatives. For example, the Claisen—Eschenmoser reaction has been utilized for synthesizing hydroxymethylbenzofurans and indoles, leading to compounds with potential pharmacological activities (Mukhanova et al., 2007)[https://consensus.app/papers/study-claisen—eschenmoser-reaction-mukhanova/5251203fa25f577696d1fd19a876d9f1/?utm_source=chatgpt]. Similarly, derivatives of N-(silatran-1-ylmethyl)acetamides have been synthesized, indicating the potential for muscarinic agonist activity (Pukhalskaya et al., 2010)[https://consensus.app/papers/synthesis-structure-agonist-activity-substituted-pukhalskaya/c8c30680389e5f1c884a569127419a16/?utm_source=chatgpt].

Biological Activities

The biological effects of acetamide and its derivatives have been a subject of research, highlighting the importance of these compounds in studying biological responses and potential therapeutic applications (Kennedy, 2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt]. Additionally, the binding of mutagenic heterocyclic amines by natural biopolymers has been explored, suggesting the relevance of acetamide derivatives in detoxification and potentially reducing the risk of mutagenic damage (Inbaraj et al., 2006)[https://consensus.app/papers/binding-heterocyclic-amines-polygammaglutamic-acid-inbaraj/90a210364de55c6ebd1b21e60895bb45/?utm_source=chatgpt].

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-11-7-8-12(2)20-19(11)16(13(3)21-20)9-18(24)23(6)10-17-14(4)22-25-15(17)5/h7-8,21H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYXLXOPJAWHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N(C)CC3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)

![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)